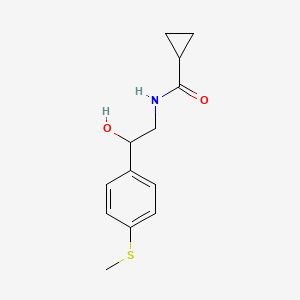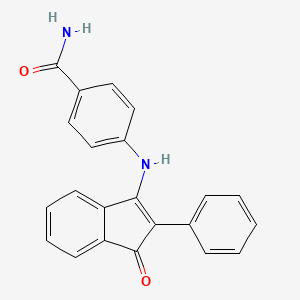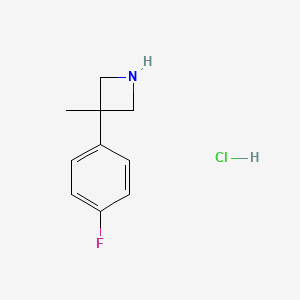![molecular formula C13H14N4O2S B2528949 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide CAS No. 570361-90-9](/img/structure/B2528949.png)
2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(5-Hydroxy-6-methyl-[1,2,4]triazin-3-ylsulfanyl)-N-o-tolyl-acetamide involves the condensation of tricyclic compounds with chloro N-phenylacetamides. Specifically, the tricyclic compound 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione is obtained through the condensation of Isatin with thiosemicarbazide. This intermediate is then reacted with various chloro N-phenylacetamides derived from substituted anilines to yield a series of N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides. The structures of these compounds are confirmed using IR, 1H NMR, LC-MS, and elemental analyses .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, which exist in equilibrium with cyclic benzodioxazasilepines. The structure of these compounds has been confirmed by NMR, FTIR spectra, and X-ray analysis . Although not directly related to the compound , these studies provide insight into the structural analysis of similar acetamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be diverse. For example, 3-Acetyl-2,2-dimethyl-2,3-dihydro-1,3,2-benzoxazasilole, a related compound, reacts with alcohols such as methanol and isopropanol to transform into silanes. These reactions are indicative of the potential reactivity of the acetamide group in the presence of nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The compounds synthesized in the studies exhibit varying degrees of biological activity, which can be correlated with their physicochemical properties through QSAR analysis. For instance, parameters such as FOSA, PISA, and glob have been correlated with the antidepressant activity of some synthesized acetamide derivatives . Additionally, the hydroxamic acid-based acetamide derivative has been identified as a potent inhibitor of aminopeptidase N, demonstrating significant anti-angiogenic activity .
Biological Activity
The synthesized acetamide derivatives have been evaluated for their potential as antidepressants, antimicrobials, and anticonvulsants. In the antidepressant evaluation, compounds showed impressive activity in the tail suspension test in mice, with a significant percentage decrease in immobility duration. The antimicrobial activity was assessed through MIC values, with some compounds showing lesser MIC values than standard drugs. Furthermore, certain compounds exhibited very good antidepressant and anticonvulsant activities .
Applications De Recherche Scientifique
Pharmacokinetics and Bioequivalence
Research on similar compounds, such as the nonsteroidal anti-inflammatory agent consisting of tolmetin linked by an amide link, has been studied for its pharmacokinetic parameters and bioequivalence in tablet and capsule formulations. Such studies indicate the importance of understanding absorption, distribution, metabolism, and excretion (ADME) characteristics for developing pharmaceutical formulations (Annunziato & di Renzo, 1993).
Metabolic Studies
Metabolism and disposition studies of compounds, such as BMS-690514, an inhibitor of human epidermal growth factor and vascular endothelial growth factor receptors, highlight the metabolic pathways and the excretion profile in humans. These studies provide a framework for evaluating the metabolic fate and potential therapeutic applications of new compounds (Christopher et al., 2010).
Antidepressant Effects
Investigations into the antidepressant effects of compounds, such as ketamine, which interacts with NMDA receptors, offer perspectives on novel therapeutic targets for depression and other mood disorders. This suggests potential research applications of new compounds in exploring alternative treatments for psychiatric conditions (Berman et al., 2000).
Pesticide Exposure and Health Outcomes
Studies on prenatal exposure to atrazine, a herbicide, and its association with adverse birth outcomes, underscore the importance of investigating environmental and health impacts of chemical exposure. Such research is crucial for developing safer chemicals and understanding their ecological and health implications (Chevrier et al., 2011).
Safety and Efficacy in Severe Sepsis
Clinical trials, such as those comparing hydroxyethyl starch versus Ringer's acetate for fluid resuscitation in severe sepsis, highlight the importance of safety and efficacy studies in critical care settings. This emphasizes the need for thorough research into the pharmacological and toxicological profiles of new compounds, especially those intended for therapeutic use (Perner et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-8-5-3-4-6-10(8)14-11(18)7-20-13-15-12(19)9(2)16-17-13/h3-6H,7H2,1-2H3,(H,14,18)(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVBJHLMAMWULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)
![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)
![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)
![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2528874.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)
![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)
![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2528885.png)

